molecular formula C21H23F4N3O4S B3000369 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide CAS No. 896260-04-1

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

货号: B3000369
CAS 编号: 896260-04-1
分子量: 489.49
InChI 键: CNXRPMVJCDPWBA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a complex synthetic compound designed for advanced pharmaceutical and neurobiological research. Its molecular structure incorporates several privileged pharmacophores, including a benzo[1,3]dioxole ring, a 4-methylpiperazine group, and a fluorinated benzenesulfonamide moiety. The benzo[1,3]dioxole scaffold is a common structural feature in bioactive molecules and is frequently explored in medicinal chemistry for its potential interactions with neurological targets . The 4-methylpiperazine subunit is a classic element in many psychotropic therapeutics, known to influence pharmacokinetic properties and receptor affinity. Furthermore, the 4-fluoro-3-(trifluoromethyl)benzenesulfonamide group is a significant functional group that may confer specific binding characteristics, potentially acting as a key pharmacophore for enzyme inhibition or receptor modulation. Compounds with similar structural combinations have been investigated for a range of disorders, suggesting this reagent holds significant value for researchers exploring new therapeutic agents . It is supplied as a high-purity material to ensure reproducibility in your experiments. This product is For Research Use Only and is not approved for human or veterinary diagnosis or treatment.

属性

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F4N3O4S/c1-27-6-8-28(9-7-27)18(14-2-5-19-20(10-14)32-13-31-19)12-26-33(29,30)15-3-4-17(22)16(11-15)21(23,24)25/h2-5,10-11,18,26H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXRPMVJCDPWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety, a piperazine ring, and sulfonamide functionality. Its molecular formula is C19H21F4N3O3S, with a molecular weight of 433.45 g/mol.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For example, derivatives containing benzo[d][1,3]dioxole have shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics like nitrofurantoin against Staphylococcus aureus (MRSA) strains .

Compound Target MIC (μg/mL)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamideStaphylococcus aureus (MRSA)12.5 - 25
Benzotriazole derivativesVarious bacterial strains6.25 - 50

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that sulfonamide derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In particular, compounds with trifluoromethyl substitutions have demonstrated enhanced potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

The proposed mechanisms of action for the compound include:

  • Inhibition of Enzymatic Activity : Compounds similar to this sulfonamide have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cell Membrane Disruption : The lipophilic nature of the benzo[d][1,3]dioxole moiety may facilitate membrane penetration, leading to increased permeability and eventual cell lysis.
  • Targeting Specific Pathways : The presence of the piperazine group may enhance interaction with specific biological targets involved in tumor growth and inflammation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzenesulfonamide core significantly affect biological activity:

  • Fluorine Substitution : The introduction of fluorine atoms has been associated with increased lipophilicity and enhanced binding affinity to target proteins.
  • Piperazine Variations : Alterations in the piperazine ring can modulate pharmacokinetic properties and selectivity towards specific biological targets.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Antibacterial Efficacy : A study demonstrated that benzotriazole derivatives exhibited potent antibacterial activity against clinical strains of MRSA with MIC values significantly lower than traditional antibiotics .
  • Anticancer Research : A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and tested for anticancer activity. Some showed promising results in inhibiting proliferation in various cancer cell lines .

相似化合物的比较

Analog with Modified Sulfonamide Substituents

Compound : N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 896260-27-8)

  • Structural Differences : The sulfonamide substituents are 2-methoxy-5-methyl instead of 4-fluoro-3-(trifluoromethyl) .
  • Impact: Methoxy (OCH₃): Electron-donating, increases solubility but may reduce metabolic stability compared to fluorine. Molecular Weight: 447.5 g/mol (vs. ~495 g/mol estimated for the target compound, assuming similar core structure).
  • Synthesis : Likely involves coupling of benzo[d][1,3]dioxol-5-yl ethylamine with sulfonyl chlorides, analogous to methods in and .

Fluorinated Sulfonamide Derivatives (Patent Examples)

Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Structural Differences: Contains a pyrazolopyrimidine-chromenone core instead of benzodioxole-piperazine.
  • Relevance: Sulfonamide Substitution: Retains fluorine and trifluoromethyl groups, critical for target engagement. Pharmacokinetics: The chromenone core may confer distinct absorption properties compared to the benzodioxole-piperazine scaffold.
  • Bioactivity : Demonstrated in kinase inhibition (e.g., FLT3), suggesting sulfonamide fluorination enhances selectivity .

Piperazine-Containing Benzamide Derivatives

Compound: N-(2-amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide ()

  • Structural Differences : Replaces sulfonamide with benzamide and lacks the benzodioxole group.
  • Impact :
    • Amide vs. Sulfonamide : Benzamides generally exhibit lower acidity, affecting membrane permeability.
    • Piperazine Role : Enhances solubility and hydrogen bonding, a shared feature with the target compound.
  • Synthesis : Uses carbodiimide-mediated coupling (EDC/HOBt), a method transferable to sulfonamide synthesis .

Data Table: Key Structural and Functional Comparisons

Compound Name / Feature Target Compound CAS 896260-27-8 () Patent Example ()
Core Structure Benzodioxole-Piperazine-Sulfonamide Benzodioxole-Piperazine-Sulfonamide Pyrazolopyrimidine-Chromenone
Sulfonamide Substituents 4-Fluoro-3-(trifluoromethyl) 2-Methoxy-5-methyl 4-Amino-N-methyl
Key Functional Groups CF₃, F, Piperazine OCH₃, CH₃, Piperazine CF₃, F, Chromenone
Molecular Weight (g/mol) ~495 (estimated) 447.5 589.1
Synthetic Method Sulfonyl chloride coupling Similar to target compound Suzuki coupling (boronic acid)
Potential Application Kinase inhibition, CNS targets Metabolic studies Anticancer (FLT3 inhibition)

Research Findings and Implications

  • Fluorine and Trifluoromethyl Groups : Critical for enhancing binding affinity and metabolic stability across analogs .
  • Piperazine vs. Other Amines: Piperazine derivatives (e.g., 4-methylpiperazin-1-yl) improve aqueous solubility compared to piperidine or dimethylamino groups .
  • Benzodioxole vs. Heterocyclic Cores: The benzodioxole moiety in the target compound may confer unique pharmacokinetic profiles, such as reduced cytochrome P450 interactions compared to chromenone-based structures .

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzo[d][1,3]dioxol-5-yl and 4-methylpiperazine moieties in this compound?

  • Methodological Answer : The benzo[d][1,3]dioxol group can be introduced via coupling reactions using O-benzyl hydroxylamine intermediates under catalytic hydrogenation (e.g., Raney Ni in ethanol) to avoid hydroxylation at sensitive positions . For the 4-methylpiperazine moiety, nucleophilic substitution with methyl iodide on piperazine derivatives under basic conditions (e.g., potassium carbonate in acetonitrile) is common. Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures removal of unreacted amines .

Q. Which analytical techniques are critical for verifying the structural integrity of this sulfonamide derivative?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry of the trifluoromethyl and fluoro groups. 13C^{13}\text{C} NMR detects the methylpiperazine’s methyl signal at ~45 ppm.
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Bacterial proliferation assays targeting enzymes like acyl carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases) are relevant, as similar sulfonamides disrupt lipid biosynthesis pathways. Use E. coli cultures with MIC (Minimum Inhibitory Concentration) determination via broth microdilution . For receptor studies, competitive binding assays (e.g., radioligand displacement) with membrane preparations from HEK293 cells expressing GPCRs are recommended .

Advanced Research Questions

Q. How do structural modifications at the benzenesulfonamide region influence target selectivity and binding kinetics?

  • Methodological Answer : Replace the 4-fluoro or trifluoromethyl groups with bioisosteres (e.g., chlorine, methylsulfonyl) and compare binding affinities using surface plasmon resonance (SPR). For example, SPR analysis of analogs with 3-nitro substituents showed 10-fold reduced KdK_d values against AcpS due to steric hindrance . Molecular dynamics simulations (Amber or GROMACS) further predict conformational changes in the enzyme’s active site .

Q. What experimental designs optimize enantioselective synthesis of this compound’s chiral centers?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the formation of the ethyl linker’s stereocenter. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol). For example, a 90:10 hexane/isopropanol mobile phase achieved baseline separation of enantiomers (ee >98%) in similar piperazine derivatives .

Q. How can researchers resolve contradictions in activity data between bacterial and mammalian cell models?

  • Methodological Answer : Perform transcriptomic profiling (RNA-seq) to identify off-target effects in mammalian cells. For instance, sulfonamides with trifluoromethyl groups may inhibit cytochrome P450 isoforms (e.g., CYP3A4), detected via luminescent P450-Glo assays. Cross-validate using CRISPR-Cas9 knockout cell lines to confirm target specificity .

Q. What computational approaches predict metabolic stability and toxicity profiles of this compound?

  • Methodological Answer : Use in silico tools like SwissADME to predict CYP450 metabolism sites. The trifluoromethyl group reduces oxidative metabolism, enhancing half-life (t½ >4 hrs in human liver microsomes). Toxicity screening via ProTox-II identifies potential hepatotoxicity risks from the methylpiperazine moiety (LD50 ~200 mg/kg in rodents) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。